molecular formula C60H78Si3 B12911521 Hexakis(2,6-diethylphenyl)trisilirane CAS No. 88245-22-1

Hexakis(2,6-diethylphenyl)trisilirane

Cat. No.: B12911521
CAS No.: 88245-22-1
M. Wt: 883.5 g/mol
InChI Key: BCIFZFRTVYKUNL-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane is a unique organosilicon compound characterized by its three-membered silicon ring structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane typically involves the reaction of hexakis(2,6-diethylphenyl)cyclotrisilane with suitable reagents under controlled conditions. One common method includes the thermolysis of hexakis(2,6-diethylphenyl)cyclotristannane in xylenes at elevated temperatures (around 200°C) to yield the desired trisilirane compound .

Industrial Production Methods

While specific industrial production methods for 1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more of its phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride is frequently used as a reducing agent.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of substituted trisilirane compounds.

Scientific Research Applications

1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other organosilicon compounds and studying silicon-based reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying silicon’s role in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane exerts its effects involves its ability to form stable silicon-based intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Hexakis(2,6-diethylphenyl)cyclotristannane: Similar in structure but contains tin atoms instead of silicon.

    Hexakis(2,6-diethylphenyl)cyclotrisilane: A precursor to the trisilirane compound.

    Hexakis(2,6-diethylphenyl)pentastanna: Contains five tin atoms and exhibits different reactivity.

Uniqueness

1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane is unique due to its three-membered silicon ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying silicon-based chemistry and developing new materials.

Properties

CAS No.

88245-22-1

Molecular Formula

C60H78Si3

Molecular Weight

883.5 g/mol

IUPAC Name

1,1,2,2,3,3-hexakis(2,6-diethylphenyl)trisilirane

InChI

InChI=1S/C60H78Si3/c1-13-43-31-25-32-44(14-2)55(43)61(56-45(15-3)33-26-34-46(56)16-4)62(57-47(17-5)35-27-36-48(57)18-6,58-49(19-7)37-28-38-50(58)20-8)63(61,59-51(21-9)39-29-40-52(59)22-10)60-53(23-11)41-30-42-54(60)24-12/h25-42H,13-24H2,1-12H3

InChI Key

BCIFZFRTVYKUNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)[Si]2([Si]([Si]2(C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC)(C5=C(C=CC=C5CC)CC)C6=C(C=CC=C6CC)CC)C7=C(C=CC=C7CC)CC

Origin of Product

United States

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